Aprikalim

概要

説明

- モルモット心室筋細胞のATP感受性K+(KATP)チャネル を活性化します。 これらのチャネルは、特に心臓組織において細胞興奮性を調節する上で重要な役割を果たします .

- この化合物は、心臓興奮性を調節する可能性のある治療効果を有していますが、さらなる研究が必要です .

アプリカリム: は、KCO(カリウムチャネルオープナー)として分類される化学物質です。

準備方法

- 残念ながら、アプリカリムの具体的な合成経路と反応条件は広く文書化されていません。 工業生産方法は存在することに注意することが重要です。

- 研究者は主にその合成ではなく、その薬理学的特性に焦点を当ててきました。

化学反応の分析

- アプリカリムの化学反応には、KATPチャネルとの相互作用が含まれます。 このチャネルのATPに対する感受性を低下させ、チャネル活性を阻害するために必要なATP濃度を効果的に増加させます .

- 入手可能な情報が限られているため、その合成に使用される一般的な試薬や条件は明らかにされていません。

科学研究への応用

循環器研究: アプリカリムはKATPチャネルを活性化できるため、循環器疾患の研究に利用できる可能性があります .

神経保護: ウサギの脊髄虚血モデルにおいて、アプリカリムは神経損傷から保護します .

さらなる応用: さらなる研究が必要ですが、アプリカリムの効果は、循環器系や神経保護の用途を超えて広がることがあります。

科学的研究の応用

Cardiovascular Research: Aprikalim’s ability to activate KATP channels suggests its potential use in cardiovascular disease studies .

Neuroprotection: In a rabbit model of spinal cord ischemia, this compound protects against nerve damage .

Further Applications: While more research is needed, this compound’s effects may extend beyond cardiovascular and neuroprotective applications.

作用機序

- アプリカリムは、KATPチャネルを活性化することでその効果を発揮します。これらのチャネルはカリウムイオンの流れを調節し、細胞膜電位と興奮性に影響を与えます。

- アプリカリムの作用に関与する分子標的と経路については、さらなる調査が必要です。

類似化合物との比較

- 残念ながら、文献では類似化合物との直接比較はほとんどありません。

- 研究者は、関連するKCOとその独自性を調べ、アプリカリムの独特の特徴を明らかにすることができます。

特性

CAS番号 |

89544-10-5 |

|---|---|

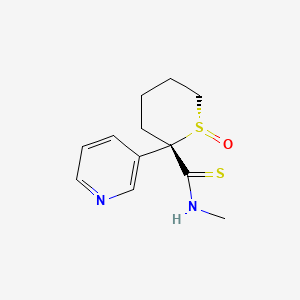

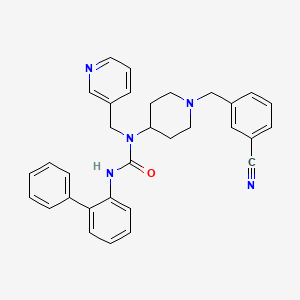

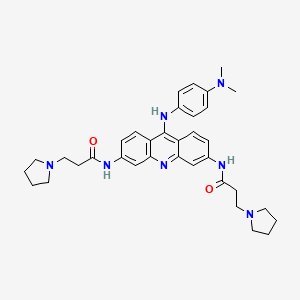

分子式 |

C12H16N2OS2 |

分子量 |

268.4 g/mol |

IUPAC名 |

(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |

InChI |

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1 |

InChIキー |

GKEMHVLBZNVZOI-MTATWXBHSA-N |

SMILES |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

異性体SMILES |

CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2 |

正規SMILES |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)